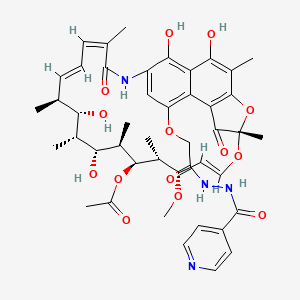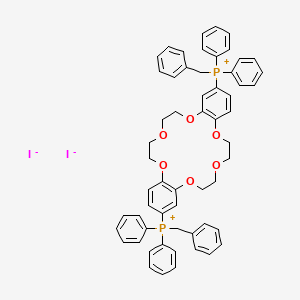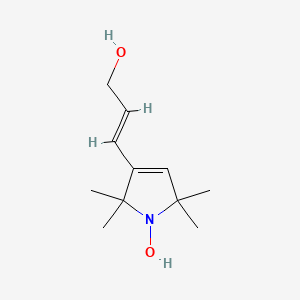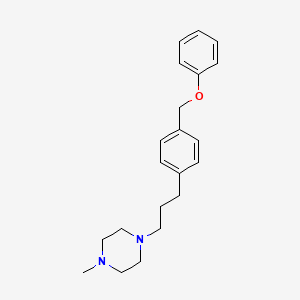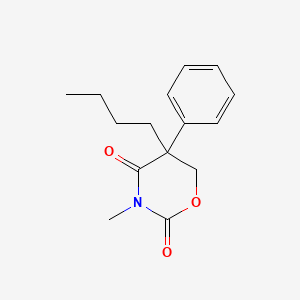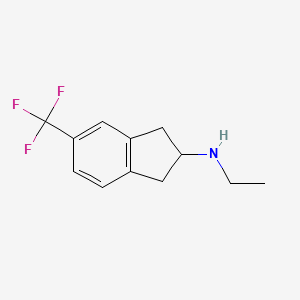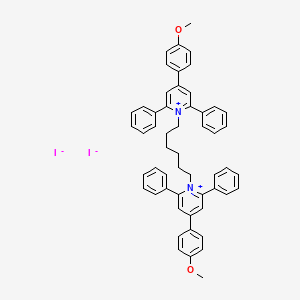
1,1'-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a hexanediyl linker connecting two pyridinium units, each substituted with methoxyphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide typically involves a multi-step process:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units through a reaction between 4-(4-methoxyphenyl)-2,6-diphenylpyridine and an appropriate alkylating agent.
Linking the Pyridinium Units: The pyridinium units are then linked using 1,6-hexanediyl dibromide under controlled conditions to form the bis-pyridinium structure.
Introduction of Diiodide Ions: The final step involves the addition of diiodide ions to the bis-pyridinium structure, typically through a metathesis reaction with a suitable iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The pyridinium units can undergo substitution reactions, particularly at the methoxyphenyl and diphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced pyridinium compounds.
Scientific Research Applications
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe and in drug development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, and cellular components, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) dibromide
- 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) dichloride
Uniqueness
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide is unique due to the presence of diiodide ions, which can enhance its reactivity and potential applications compared to its bromide and chloride counterparts. The specific structural arrangement and electronic properties of this compound contribute to its distinct behavior in chemical and biological systems.
Properties
CAS No. |
89141-78-6 |
|---|---|
Molecular Formula |
C54H50I2N2O2 |
Molecular Weight |
1012.8 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-[6-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C54H50N2O2.2HI/c1-57-49-31-27-41(28-32-49)47-37-51(43-19-9-5-10-20-43)55(52(38-47)44-21-11-6-12-22-44)35-17-3-4-18-36-56-53(45-23-13-7-14-24-45)39-48(42-29-33-50(58-2)34-30-42)40-54(56)46-25-15-8-16-26-46;;/h5-16,19-34,37-40H,3-4,17-18,35-36H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
SMNZGKFLWOEKIY-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)OC)C7=CC=CC=C7)C8=CC=CC=C8.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


